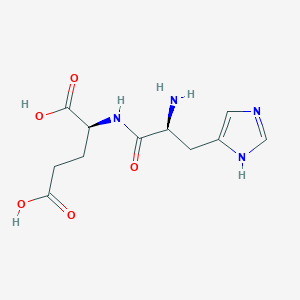

His-Glu

説明

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c12-7(3-6-4-13-5-14-6)10(18)15-8(11(19)20)1-2-9(16)17/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOLZZKNEBBHTH-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426673 | |

| Record name | CHEBI:73928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53634-28-9 | |

| Record name | CHEBI:73928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of His-Glu typically involves the coupling of histidine and glutamic acid through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc) or t-butyloxycarbonyl (Boc), ensures the selective activation and coupling of the desired amino acids.

化学反応の分析

Types of Reactions: His-Glu can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized to form oxo-histidine derivatives.

Reduction: The carboxyl group of glutamic acid can be reduced to form glutamate derivatives.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form modified peptides.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of activating agents like carbodiimides.

Major Products:

- Oxidation of histidine can lead to the formation of oxo-histidine derivatives.

- Reduction of glutamic acid can yield glutamate derivatives.

- Substitution reactions can produce a variety of modified peptides with different functional groups.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₆N₄O₅

- Molecular Weight : 284.27 g/mol

- Chemical Structure : His-Glu consists of a histidine residue linked to a glutamic acid residue.

Biological Roles

This compound has been identified as a metabolite in various organisms and is involved in several physiological processes. It plays a crucial role in:

- Antioxidant Activity : this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Mineral Chelation : The dipeptide can bind metal ions, enhancing the bioavailability of essential minerals like zinc and calcium.

Nutritional Science

This compound has been studied for its potential as a dietary supplement due to its beneficial effects on health. Research indicates that this compound can enhance the absorption of minerals, making it valuable in formulating functional foods and supplements aimed at improving mineral intake.

- Case Study : A study demonstrated that peptide-mineral complexes involving this compound showed improved stability and bioavailability of zinc during gastrointestinal digestion, suggesting its application in mineral-fortified foods .

Pharmacology

This compound's role as a metabolite makes it relevant in drug discovery and development. Molecular dynamics simulations have been utilized to explore its interactions with various biological targets, aiding in the identification of potential therapeutic applications.

- Case Study : Research employing molecular dynamics simulations revealed insights into the inhibition mechanisms of this compound against specific target proteins related to diseases such as Trypanosomiasis and COVID-19 .

Antioxidant Research

The antioxidant capacity of this compound has been evaluated through various assays. Its ability to scavenge free radicals positions it as a candidate for developing natural antioxidants.

- Data Table: Antioxidant Capacity Assessment

| Methodology | Result (Trolox Equivalents) |

|---|---|

| Oxygen Radical Absorbance Capacity (ORAC) | High activity observed |

| Electron Paramagnetic Resonance (EPR) | Significant scavenging ability |

Summary of Findings

This compound has demonstrated significant potential across multiple domains:

- Nutritional Applications : Enhances mineral absorption and bioavailability.

- Pharmacological Potential : Valuable for drug development through molecular interactions.

- Antioxidant Properties : Effective in scavenging free radicals, contributing to health benefits.

作用機序

The mechanism of action of His-Glu involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring of histidine can coordinate with metal ions, facilitating catalytic reactions. The carboxyl group of glutamic acid can participate in hydrogen bonding and electrostatic interactions, stabilizing the structure of proteins and peptides. These interactions enable this compound to modulate various biochemical pathways and exert its effects in biological systems.

類似化合物との比較

His-Glu is compared below with structurally and functionally analogous compounds, including Glu-His (glutamyl-histidine), His-Asp (histidyl-aspartate), and Glu-urea-Lys (a PSMA-targeting radiotracer component). Key differences in biochemical behavior, applications, and experimental outcomes are summarized.

Structural Comparisons

| Compound | Molecular Weight (g/mol) | pKa (α-COOH/α-NH₂) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 279.27 | 1.82 (Glu), 6.04 (His), 9.17 (His) | High | Imidazole (His), Carboxyl (Glu) |

| Glu-His | 279.27 | 2.10 (Glu), 6.04 (His), 9.17 (His) | High | Carboxyl (Glu), Imidazole (His) |

| His-Asp | 251.23 | 1.88 (Asp), 6.04 (His), 9.17 (His) | Moderate | Imidazole (His), Carboxyl (Asp) |

| Glu-urea-Lys | 492.52 | 2.18 (Glu), 10.79 (Lys) | Low (hydrophobic) | Urea, Carboxyl (Glu), Amine (Lys) |

Structural Insights :

- This compound vs. Glu-His : While isomers, this compound’s N-terminal histidine enhances metal-binding capacity (e.g., Zn²⁺ in enzymes), whereas Glu-His’s N-terminal glutamate favors interactions with cationic residues in substrate binding .

- This compound vs. His-Asp : Aspartate’s shorter side chain (compared to Glu) reduces steric hindrance in active sites but limits proton transfer efficiency in catalytic triads .

Functional Comparisons

2.2.1. Enzyme Cofactor Roles

- This compound : Essential in Bordetella pertussis adenylate cyclase; His63 mutation reduces catalytic efficiency by 90% .

- Glu-His: Functions in zinc-dependent metalloproteases (e.g., angiotensin-converting enzyme) but shows lower catalytic turnover than this compound due to reversed polarity .

2.2.2. Metal Ion Chelation

- This compound : Binds Cu²⁺ and Fe³⁺ via imidazole and carboxylate groups, critical in redox-active enzymes like superoxide dismutase .

- Glu-urea-Lys : Lacks metal-binding capacity; primarily used in prostate-specific membrane antigen (PSMA)-targeting radiotracers .

Functional Insights :

- Radiotracer Performance : this compound-modified tracers (e.g., [⁶⁸Ga]Ga-Glu-urea-(this compound)₂-HBED-CC-PEG2-BZH3) exhibit lower hepatic uptake (1.5% ID/g) compared to Glu-urea-Lys analogs (3.2% ID/g), improving tumor-to-background ratios .

生物活性

Introduction

His-Glu, a dipeptide composed of L-histidine and L-glutamic acid, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, highlighting its metabolic roles, antioxidant properties, and implications in various physiological processes.

This compound is characterized by the molecular formula and is classified as a metabolite. The structure of this compound facilitates its interaction with various biological systems, making it an interesting subject for research into its functional properties .

1. Metabolic Functions

This compound plays a role in metabolic processes as a dipeptide. It is involved in protein synthesis and may influence neurotransmitter activity due to the presence of histidine, which is a precursor for histamine. Glutamic acid, on the other hand, acts as a neurotransmitter itself and is crucial for synaptic transmission.

2. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits antioxidant properties. A study assessing various peptides found that pentapeptides including this compound showed significant antioxidant capacity through assays such as the Oxygen Radical Absorbance Capacity (ORAC) method. This suggests that this compound can scavenge free radicals, potentially contributing to cellular protection against oxidative stress .

3. Neuroprotective Effects

This compound's components have been linked to neuroprotective effects. Research indicates that histidine can enhance cognitive function and protect neurons from damage. The combination with glutamic acid may amplify these effects, making this compound a candidate for further investigation in neurodegenerative disease models.

4. Influence on Insulin Release

This compound has been studied for its effects on insulin release. In vitro studies suggest that this compound may enhance glucose-stimulated insulin secretion from pancreatic cells, indicating potential applications in diabetes management .

Case Study 1: Antioxidant Capacity

A comparative study analyzed the antioxidant activities of various dipeptides, including this compound. Results indicated that this compound exhibited significant radical scavenging activity, which was quantified using ORAC assays. The findings are summarized in Table 1.

| Dipeptide | ORAC Value (µmol Trolox Equivalent) |

|---|---|

| This compound | 25 |

| Ser-His-Glu-Cys | 30 |

| Leu-Pro-Phe-Ala | 20 |

Table 1: Antioxidant capacity of selected dipeptides.

Case Study 2: Neuroprotective Role

In a study involving animal models of neurodegeneration, administration of this compound showed a reduction in markers of oxidative stress and inflammation in brain tissues. This suggests a protective role against neurodegenerative processes.

Research Findings

Recent findings from various studies highlight the multifaceted biological activities of this compound:

- Antioxidant Properties : Demonstrated through ORAC assays showing significant radical scavenging activity.

- Metabolic Influence : Potential role in enhancing insulin secretion and modulating neurotransmitter activity.

- Neuroprotection : Evidence supporting its protective effects against oxidative stress in neuronal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。